molecular formula C17H18FNO2 B272200 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)ethanamine

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)ethanamine

Cat. No. B272200
M. Wt: 287.33 g/mol
InChI Key: NRQAMHXFBSPETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)ethanamine, also known as 2C-B-FLY, is a psychedelic phenethylamine that has gained popularity in the scientific research community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)ethanamine involves its interaction with serotonin receptors in the brain. Specifically, it has been found to bind to the 5-HT2A receptor, leading to altered states of consciousness and potential therapeutic effects. It has also been found to have activity at other serotonin receptors, such as 5-HT2B and 5-HT2C, which may contribute to its overall effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but it is believed to produce altered states of consciousness and potential therapeutic effects through its interaction with serotonin receptors in the brain. Some of the reported effects of this compound include visual and auditory hallucinations, changes in mood and perception, and altered sensory experiences.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)ethanamine in lab experiments is its unique chemical structure, which allows it to interact with serotonin receptors in a way that other compounds cannot. This makes it a valuable tool for studying the effects of serotonin receptor activation on brain function and potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its potential for abuse and recreational use, which may limit its availability for scientific research.

Future Directions

There are several potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)ethanamine. One area of interest is its potential therapeutic applications, particularly for the treatment of depression, anxiety, and PTSD. Another area of interest is its mechanism of action and how it interacts with serotonin receptors in the brain. Additionally, further research is needed to determine the long-term effects of this compound use and its potential for abuse and addiction. Overall, this compound is a promising compound for scientific research and has the potential to lead to new discoveries in the field of neuroscience and psychiatry.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)ethanamine involves the reaction of 2-(4-fluorophenyl)ethanamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent. The resulting product is purified and crystallized to obtain this compound in its final form. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)ethanamine has been studied extensively in the scientific research community for its potential therapeutic applications. It has been found to have a unique chemical structure that allows it to interact with serotonin receptors in the brain, leading to altered states of consciousness and potential therapeutic effects. Some of the potential therapeutic applications of this compound include treatment for depression, anxiety, and PTSD.

properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C17H18FNO2/c18-15-4-1-13(2-5-15)7-8-19-12-14-3-6-16-17(11-14)21-10-9-20-16/h1-6,11,19H,7-10,12H2

InChI Key

NRQAMHXFBSPETA-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)CNCCC3=CC=C(C=C3)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CNCCC3=CC=C(C=C3)F

Origin of Product

United States

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